3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid
Description
3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid is an organic compound that features a chlorophenyl group, a dimethylphenoxy group, and an amino propanoic acid moiety
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-[[2-(2,5-dimethylphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-12-3-4-13(2)17(9-12)25-11-18(22)21-16(10-19(23)24)14-5-7-15(20)8-6-14/h3-9,16H,10-11H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVDOQKVTYQYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce the acetyl group.
Introduction of the Dimethylphenoxy Group: The intermediate is then reacted with 2,5-dimethylphenol in the presence of a base to form the dimethylphenoxy derivative.
Amination and Propanoic Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}propanoic acid
- 3-(4-chlorophenyl)-3-{[(2,6-dimethylphenoxy)acetyl]amino}propanoic acid
- 3-(4-chlorophenyl)-3-{[(2,5-dichlorophenoxy)acetyl]amino}propanoic acid
Uniqueness
3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
